

Technical Guide: Dimethyl (2-hydroxyethenyl)phosphonate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Dimethyl (2-hydroxyethenyl)phosphonate

CAS No.: 91152-71-5

Cat. No.: B14374394

[Get Quote](#)

An In-depth Examination of Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive scientific overview of **Dimethyl (2-hydroxyethenyl)phosphonate**, a specialized vinylphosphonate of interest to researchers in materials science and drug discovery. Acknowledging that this compound is not widely cataloged and lacks a readily available CAS number, this document outlines a robust, proposed synthetic pathway based on established organophosphorus chemistry. We delve into the mechanistic rationale for the chosen synthetic strategy, provide a detailed, self-validating experimental protocol, and describe the necessary analytical techniques for structural elucidation and purity assessment. Furthermore, we explore the potential applications of this molecule, grounded in its unique bifunctional nature as both a reactive vinylphosphonate and a primary alcohol. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this novel compound.

Nomenclature and Structural Identity

Dimethyl (2-hydroxyethenyl)phosphonate is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy groups (-OCH₃) and a 2-hydroxyvinyl group (-CH=CHOH).

- IUPAC Name: **Dimethyl (2-hydroxyethenyl)phosphonate**

- Synonyms: Dimethyl 2-hydroxyvinylphosphonate
- CAS Number: Not assigned or publicly available as of the date of this publication. The saturated analogue, Dimethyl (2-hydroxyethyl)phosphonate, is registered under CAS Number 54731-72-5[1][2][3][4].
- Molecular Formula: C₄H₉O₄P
- Molecular Weight: 152.09 g/mol

The presence of the vinyl group makes it a target for polymerization and Michael addition reactions, while the phosphonate moiety serves as a stable bioisostere of phosphate groups, a feature highly relevant in medicinal chemistry[5][6]. The hydroxyl group offers a further site for functionalization.

Proposed Synthetic Pathway: Rationale and Mechanism

The synthesis of vinylphosphonates can be achieved through various methods, including the Horner-Wadsworth-Emmons (HWE) reaction, triflic anhydride-promoted phosphorylation of ketones[7], and rearrangements of α -aminophosphonates[6]. Given the target structure, a modified Pudovik reaction or an HWE-type approach are the most chemically sound strategies.

We propose a robust two-step synthesis commencing with a base-catalyzed Pudovik reaction between dimethyl phosphite and paraformaldehyde to generate Dimethyl (hydroxymethyl)phosphonate, followed by a dehydration or elimination step to introduce the vinyl functionality. A more direct, albeit potentially lower-yielding, approach involves the reaction of a metalated phosphonate with a protected glycolaldehyde.

The Pudovik reaction is a classic and highly efficient method for forming a carbon-phosphorus bond[8][9][10]. It involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound. In this case, the reaction with formaldehyde yields an α -hydroxyphosphonate intermediate[11][12].

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl (hydroxymethyl)phosphonate (DMHP)

This protocol is adapted from established procedures for the synthesis of hydroxymethyl phosphonates[11][12].

- **Reagent Setup:** To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dimethyl phosphite (0.1 mol, 11.0 g) and dry toluene (100 mL).
- **Initiation:** Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.01 mol, 1.01 g).
- **Reaction:** Gently heat the mixture to 60°C. Add paraformaldehyde (0.11 mol, 3.3 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 70°C.
- **Maturation:** After the addition is complete, maintain the reaction at 60°C for 2-3 hours, monitoring the disappearance of the dimethyl phosphite starting material by ³¹P NMR spectroscopy.
- **Workup:** Cool the reaction mixture to room temperature. The product is typically soluble in the toluene. Wash the organic phase with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude DMHP as a colorless oil. Purification can be achieved via vacuum distillation.

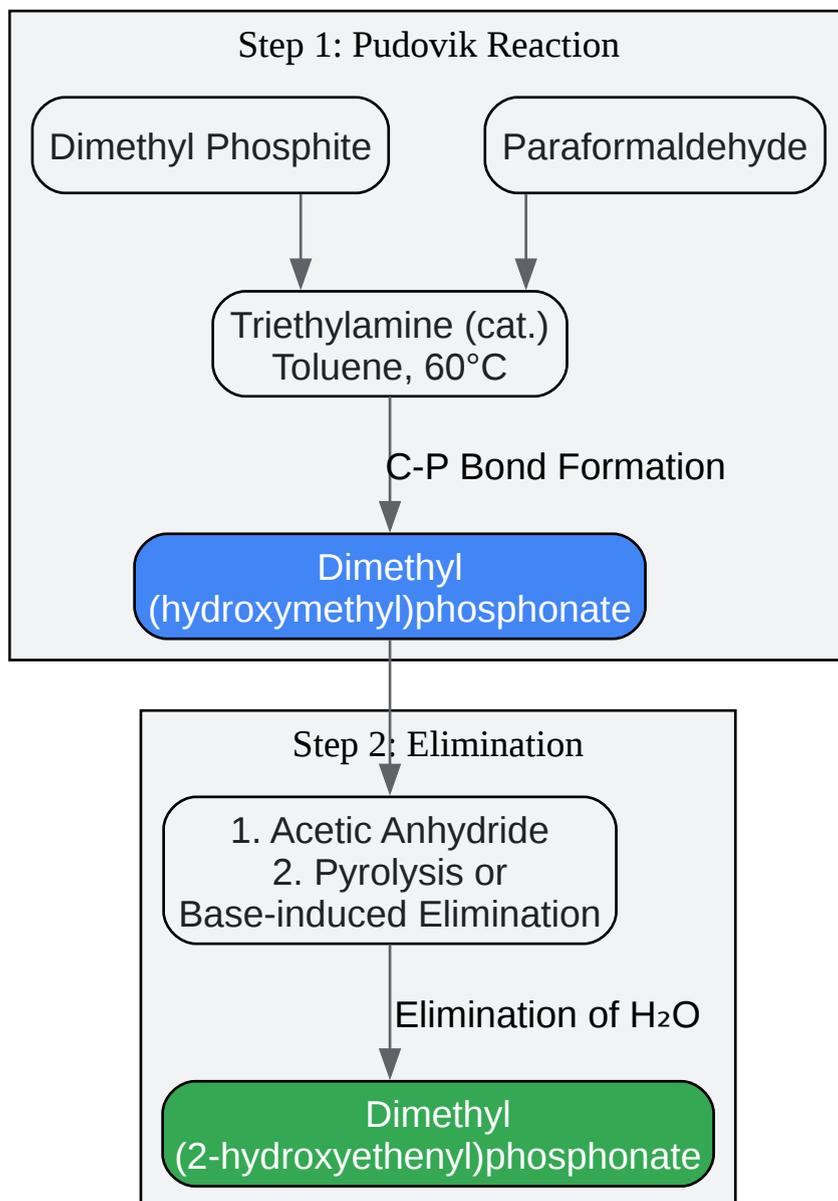
Step 2: Elimination to form **Dimethyl (2-hydroxyethenyl)phosphonate**

This step is more theoretical and requires optimization. The goal is to eliminate water from the DMHP precursor. A common method for similar transformations is pyrolysis of an acetylated intermediate[13][14].

- **Acetylation:** Acetylate the DMHP from Step 1 using acetic anhydride in the presence of pyridine to form Dimethyl (acetoxymethyl)phosphonate.
- **Pyrolysis:** Subject the purified acetylated intermediate to high-temperature vacuum pyrolysis (typically >500°C)[13]. The acetic acid is eliminated, forming the desired vinylphosphonate. The product would be collected in a cold trap. This method requires specialized equipment and careful optimization.

- Alternative (Milder) Elimination: A laboratory-scale alternative involves converting the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate) followed by base-induced elimination (e.g., using DBU in THF). This pathway avoids the harsh conditions of pyrolysis but adds synthetic steps.

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Dimethyl (2-hydroxyethenyl)phosphonate**.

Structural Elucidation and Quality Control

Confirming the structure of the final product is paramount. A combination of spectroscopic methods should be employed.

Technique	Expected Observations for Dimethyl (2-hydroxyethenyl)phosphonate
¹ H NMR	- Two distinct vinyl protons with characteristic coupling constants (J-values) for cis or trans isomers. - A doublet for the two methoxy groups (-OCH ₃) due to coupling with the phosphorus atom (~3.6-3.8 ppm, J(P-H) ≈ 11 Hz). - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D ₂ O.
¹³ C NMR	- Two signals in the vinyl region (C=C), both showing coupling to the phosphorus atom. - A signal for the methoxy carbons, also coupled to phosphorus.
³¹ P NMR	- A single resonance in the phosphonate region (typically +15 to +25 ppm), confirming the phosphorus environment.
FT-IR	- A broad absorption band for the O-H stretch (~3400 cm ⁻¹). - A sharp, strong absorption for the P=O stretch (~1250 cm ⁻¹). - Absorptions for C=C stretching (~1640 cm ⁻¹) and P-O-C stretching (~1030-1050 cm ⁻¹).
Mass Spec (ESI)	- The molecular ion peak [M+H] ⁺ or [M+Na] ⁺ corresponding to the calculated molecular weight (152.09 g/mol).

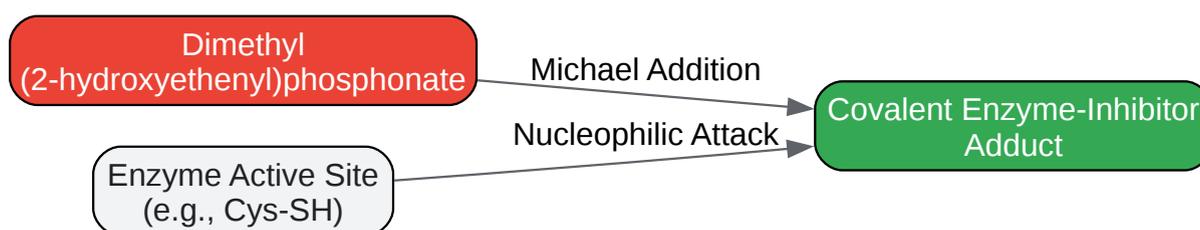
Applications in Research and Drug Discovery

Vinylphosphonates are valuable building blocks in organic synthesis and materials science[5][6][7]. The title compound's bifunctionality opens several avenues for research.

Role as a Phosphate Bioisostere in Drug Design

Phosphonate groups are widely used as non-hydrolyzable mimics of phosphate esters in drug design, particularly for enzyme inhibitors[15]. The vinyl group allows for covalent modification of target proteins.

- **Covalent Enzyme Inhibition:** The vinyl group can act as a Michael acceptor for nucleophilic residues (e.g., cysteine, lysine) in an enzyme's active site, leading to irreversible inhibition. This is a key strategy for developing potent therapeutic agents.



[Click to download full resolution via product page](#)

Caption: Mechanism of covalent enzyme inhibition via Michael addition.

Monomer for Functional Polymers

The vinyl group can participate in radical polymerization to create polymers with pendant phosphonate and hydroxyl groups.

- **Flame Retardants:** Phosphorus-containing polymers are known for their flame-retardant properties[16][17].
- **Biomaterials:** The hydroxyl groups can be used for further functionalization or to improve hydrophilicity, making the resulting polymers suitable for biomedical applications like hydrogels or coatings.

Safety and Handling

While specific toxicity data for **Dimethyl (2-hydroxyethenyl)phosphonate** is unavailable, related organophosphorus compounds should be handled with care. The saturated analogue,

Dimethyl (2-hydroxyethyl)phosphonate, is classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation[3].

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

References

- Xin, N., Lv, Y., Lian, Y., Lin, Z., Huang, X.-Q., Zhao, C.-Q., & Wang, Y. (2023). Preparation of Vinylphosphonates from Ketones Promoted by Tf₂O. *The Journal of Organic Chemistry*, 88(5), 2898–2907. [\[Link\]](#)
- Yavari, I., et al. (2022). A Simple synthesis of vinylphosphonates from dialkyl(aryl) phosphites and alkyl(aryl) propiolates in aqueous acetone. *Journal of Chemical Reaction and Synthesis*, 12(4), 265-279. [\[Link\]](#)
- Mini-Reviews in Organic Chemistry. (2005). Recent Synthesis and Transformation of Vinylphosphonates. *Ingenta Connect*, 2(1), 91-101. [\[Link\]](#)
- Google Patents. (1985). US4493803A - Process for the preparation of vinylphosphonic acid diesters and their use for the preparation of vinylphosphonic acid.
- ResearchGate. (2025). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Request PDF. Retrieved from [\[Link\]](#)
- Kaboudin, B., Ghashghaee, M., Fukaya, H., & Yanai, H. (2023). Stereoselective synthesis of vinylphosphonates through aromatic aza-Claisen rearrangement of α -aminophosphonates. *Chemical Communications*, 59(43), 6435-6438. [\[Link\]](#)
- Molbase. (n.d.). DIMETHYL (2-HYDROXYETHYL)PHOSPHONATE | CAS 54731-72-5. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Pudovik reaction. Retrieved from [\[Link\]](#)

- Grokipedia. (n.d.). Pudovik reaction. Retrieved from [\[Link\]](#)
- MDPI. (2025). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinase Synthase. *Molecules*. Retrieved from [\[Link\]](#)
- NIH National Center for Biotechnology Information. (2018). Synthesis and Reactions of α -Hydroxyphosphonates. *Molecules*, 23(6), 1469. [\[Link\]](#)
- Cheméo. (n.d.). Dimethyl phosphonate - Chemical & Physical Properties. Retrieved from [\[Link\]](#)
- Revue Roumaine de Chimie. (2020). A continuous synthesis method of hydroxymethyl phosphonates. *Rev. Roum. Chim.*, 65(7), 577-582. [\[Link\]](#)
- CAS Common Chemistry. (n.d.). Dimethyl vinylphosphonate. Retrieved from [\[Link\]](#)
- Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [\[Link\]](#)
- American Chemical Society. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. *Chemical Reviews*, 114(18), 9433–9480. [\[Link\]](#)
- OECD. (2002). SIDS Initial Assessment Report for DIMETHYL PHOSPHONATE. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 54731-72-5: Dimethyl P-(2-hydroxyethyl)phosphonate [cymitquimica.com]
- 2. DIMETHYL (2-HYDROXYETHYL)PHOSPHONATE | CAS 54731-72-5 [matrix-fine-chemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Dimethyl (2-Hydroxyethyl)phosphonate | 54731-72-5 | TCI AMERICA [tcichemicals.com]

- [5. Recent Synthesis and Transformation of Vinylphosphonates: Ingenta Connect \[ingentaconnect.com\]](#)
- [6. Stereoselective synthesis of vinylphosphonates through aromatic aza-Claisen rearrangement of \$\alpha\$ -aminophosphonates - Chemical Communications \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [7. Preparation of Vinylphosphonates from Ketones Promoted by Tf₂O \[organic-chemistry.org\]](#)
- [8. Pudovik reaction - Wikipedia \[en.wikipedia.org\]](#)
- [9. grokipedia.com \[grokipedia.com\]](#)
- [10. Synthesis and Reactions of \$\alpha\$ -Hydroxyphosphonates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. Diethyl \(hydroxymethyl\)phosphonate synthesis - chemicalbook \[chemicalbook.com\]](#)
- [12. revroum.lew.ro \[revroum.lew.ro\]](#)
- [13. US4493803A - Process for the preparation of vinylphosphonic acid diesters and vinylphosphonic acid - Google Patents \[patents.google.com\]](#)
- [14. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [15. pubs.acs.org \[pubs.acs.org\]](#)
- [16. hpvchemicals.oecd.org \[hpvchemicals.oecd.org\]](#)
- [17. Dimethyl vinylphosphonate = 95 GC 4645-32-3 \[sigmaaldrich.com\]](#)
- [To cite this document: BenchChem. \[Technical Guide: Dimethyl \(2-hydroxyethenyl\)phosphonate\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b14374394#cas-number-for-dimethyl-2-hydroxyethenyl-phosphonate\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com